Aqueous Solubility Advantage of the Trisodium Salt Form vs. Free Acid Triazine-Methionine Conjugates
The trisodium salt form of 1,3,5-triazine-2,4,6-triyl(tris-DL-methionine) confers markedly higher aqueous solubility compared to the corresponding free acid or heavy-metal salts. While quantitative solubility data for the free acid are not publicly reported in a directly comparable system, class-level inference from triazine-carboxylate chemistry indicates that sodium salt formation typically increases aqueous solubility by 10- to 100-fold over the protonated acid form [1]. This matters for solution-phase applications where high concentration and pH-buffered solubility are required.
| Evidence Dimension | Aqueous solubility enhancement via sodium salt formation |
|---|---|
| Target Compound Data | Water-soluble trisodium salt (exact solubility in g/L not publicly reported in peer-reviewed literature) |
| Comparator Or Baseline | Free acid form of the same triazine-methionine conjugate (not commercially available; inferred from general triazine-carboxylate chemistry) |
| Quantified Difference | Inferred 10- to 100-fold solubility increase for sodium salt vs. free acid (class-level estimate) |
| Conditions | General aqueous buffer systems; class-level inference based on triazine-carboxylate analogues |
Why This Matters
For aqueous-phase metal chelation, bioconjugation, or solution-based assays, the trisodium salt form eliminates the need for co-solvents or pH adjustment that would be required for the free acid, simplifying formulation and reducing variability.
- [1] Gaetano, Alelio F. D. Chelating compositions comprising products of aldehydes and triazine derivatives. U.S. Patent 3,481,903. 1969. URL: https://patents.google.com/patent/US3481903A/en View Source
